![molecular formula C19H13BrClNO3S B2687746 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide CAS No. 339031-54-8](/img/structure/B2687746.png)
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide is a complex organic compound known for its versatile applications in scientific research. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, and a chlorobenzenecarboxamide moiety, making it suitable for various chemical reactions and applications in fields such as drug discovery, material synthesis, and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-bromobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 4-[(4-bromophenyl)sulfonyl]aniline: The 4-bromobenzenesulfonyl chloride is then reacted with aniline in the presence of a base such as pyridine to form the sulfonyl aniline derivative.
Coupling with 3-chlorobenzenecarboxylic acid: Finally, the 4-[(4-bromophenyl)sulfonyl]aniline is coupled with 3-chlorobenzenecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The amide and carboxamide groups can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of target proteins and pathways. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-bromophenyl)sulfonyl]phenyl}acetamide
- N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chlorobenzenecarboxamide
- N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-chlorobenzenecarboxamide
Uniqueness
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both a bromophenyl and a chlorobenzenecarboxamide moiety allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO3S/c20-14-4-8-17(9-5-14)26(24,25)18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIMFUSHOIIBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
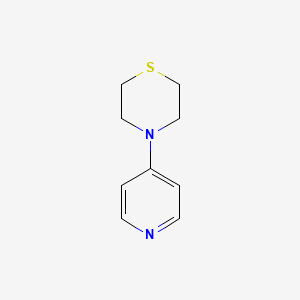
![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)
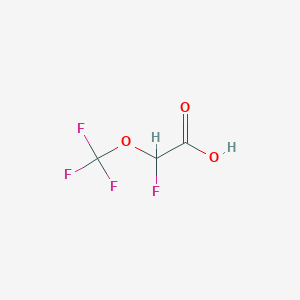
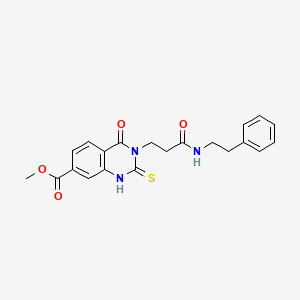
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(quinolin-2-ylthio)acetamide](/img/structure/B2687669.png)
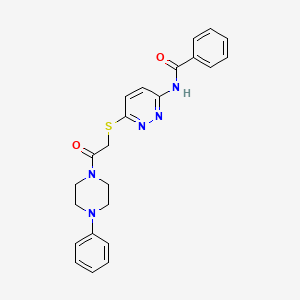
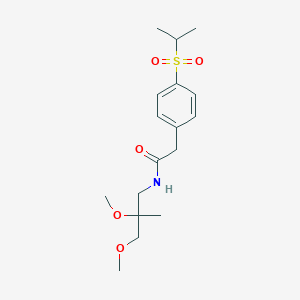
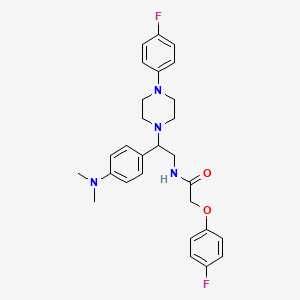
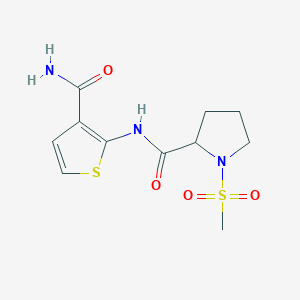
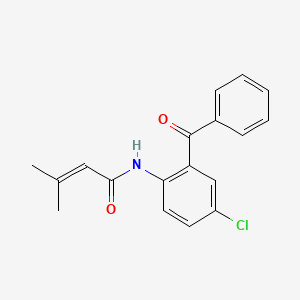
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2687682.png)
![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)
![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)
